molecular formula C15H13FN2O3 B2457638 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-fluoro-6-methylpyridine-2-carboxamide CAS No. 2415452-75-2

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-fluoro-6-methylpyridine-2-carboxamide

Cat. No. B2457638
CAS RN: 2415452-75-2
M. Wt: 288.278
InChI Key: OIMVBUAHBSNQKT-UHFFFAOYSA-N
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Description

The compound N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide is a solid substance with an empirical formula of C12H15NO3 and a molecular weight of 221.25 . It’s structurally similar to the compound you’re asking about, but it lacks the fluorine and methyl groups on the pyridine ring.


Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents.


Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.


Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.


Physical And Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds, known as aryl hydrocarbon receptor (AhR) agonists, have been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. They exert their effects by activating the AhR pathway, a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Safety and Hazards

The safety information for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide indicates that it may be harmful if swallowed (GHS07 H302) .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-6-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-9-11(16)3-4-12(17-9)15(19)18-10-2-5-13-14(8-10)21-7-6-20-13/h2-5,8H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMVBUAHBSNQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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